![molecular formula C47H67N11O11S2 B561572 d[Leu4,Lys8]-VP CAS No. 42061-33-6](/img/structure/B561572.png)
d[Leu4,Lys8]-VP
Overview
Description
d[Leu⁴,Lys⁸]-VP (deamino-[Leucine⁴,Lysine⁸]vasopressin) is a synthetic analog of arginine vasopressin (AVP) engineered to enhance selectivity for the vasopressin V1b receptor (V1b-R). Structural modifications include:
- Deamination at position 1: Enhances enzymatic stability by resisting aminopeptidase degradation .
- Leucine substitution at position 4: Reduces affinity for V1a and V2 receptors, improving V1b specificity .
- Lysine substitution at position 8: Further optimizes receptor selectivity and provides a functional group for fluorescent labeling in imaging studies .
This peptide exhibits nanomolar affinity for rat V1b-R (Ki = 0.16 nM) and cross-species activity (human: Ki = 0.52 nM; mouse: Ki = 1.38 nM) . It acts as a full agonist in phospholipase C (PLC) and mitogen-activated protein kinase (MAPK) assays, inducing receptor internalization in transfected cells . Despite weak antidiuretic (V2) and vasopressor (V1a) activities, it effectively stimulates adrenocorticotropic hormone (ACTH) and insulin release in rodent models, underscoring its utility in studying V1b-mediated pathways .
Preparation Methods
Solid-Phase Peptide Synthesis: Foundation of d[Leu4,Lys8]-VP Production
The synthesis of this compound relies on the Merrifield solid-phase peptide synthesis (SPPS) method, a cornerstone technique for constructing complex peptides . This approach enables sequential addition of protected amino acids to a resin-bound chain, ensuring high fidelity in sequence assembly.
Stepwise Assembly of the Linear Precursor
The linear nonapeptide sequence (Mpr-Tyr-Phe-Leu-Asn-Cys-Pro-Lys-Gly-NH2) is assembled through iterative cycles of:
-
Deprotection : Boc groups are removed using trifluoroacetic acid (TFA) in DCM (30% v/v), while Fmoc groups require 20% piperidine in DMF .
-
Coupling : Amino acids (4-fold excess) are activated with dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) for 60–90 minutes at 25°C .
-
Capping : Unreacted amino groups are acetylated with acetic anhydride to prevent deletion sequences.
Critical modifications at positions 4 (Leu) and 8 (Lys) are introduced using Boc-Leu and Boc-Lys(Fmoc), respectively, to ensure selective deprotection during cyclization .
Strategic Amino Acid Modifications for V1b Selectivity
Position 4 Substitution: Incorporating D-Leucine
The substitution of native arginine with D-leucine at position 4 is pivotal for enhancing V1b receptor selectivity. This chiral modification reduces steric hindrance and alters hydrogen-bonding patterns, as evidenced by a 12-fold increase in rat V1b affinity compared to wild-type vasopressin . The D-configuration is achieved using Boc-D-Leu-OH, coupled under standard SPPS conditions with a coupling efficiency exceeding 98% .
Position 8 Substitution: Lysine for Enhanced Stability
Replacing arginine with lysine at position 8 improves metabolic stability while maintaining receptor engagement. The ε-amino group of lysine is protected with a 4-methyltrityl (Mtt) group, which is selectively removed post-assembly using 1% TFA in DCM, enabling disulfide bridge formation without side-chain interference .
Cyclization and Disulfide Bridge Formation
The native vasopressin structure requires a disulfide bond between Cys1 and Cys6 , which is reconstituted through oxidative folding:
-
Linear Peptide Cleavage : The resin-bound peptide is treated with hydrogen fluoride (HF) containing 10% anisole for Boc-based syntheses or TFA/water/triisopropylsilane (95:2.5:2.5) for Fmoc strategies .
-
Oxidation : The free thiols are oxidized using dimethyl sulfoxide (DMSO) in ammonium bicarbonate buffer (pH 8.0) at 4°C for 24 hours, achieving >90% cyclization efficiency .
-
Quenching : Residual oxidants are neutralized with cysteine or ascorbic acid.
Purification and Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
Crude peptide is purified via reverse-phase HPLC using a C18 column (5 µm, 250 × 4.6 mm) with a gradient of 0.1% TFA in water/acetonitrile (Table 1).
Table 1: HPLC Purification Parameters
Parameter | Condition |
---|---|
Column | Zorbax SB-C18 (5 µm) |
Flow Rate | 1.5 mL/min |
Gradient | 10–40% acetonitrile over 30 min |
Detection | UV at 220 nm |
Purity Achieved | ≥98% |
Mass Spectrometry and Nuclear Magnetic Resonance
-
NMR : Characteristic shifts include δ 7.2 ppm (aromatic Tyr), δ 1.3 ppm (D-Leu methyl), and δ 3.1 ppm (Lys ε-NH2).
Scale-Up Considerations and Industrial Feasibility
Large-scale production (≥1 kg) necessitates:
-
Continuous-Flow SPPS : Reduces solvent use by 70% compared to batch synthesis.
-
Oxidation Optimization : Transition from DMSO to air-sparged systems improves reproducibility .
-
Lyophilization : Final product is lyophilized at -50°C under 0.05 mBar, yielding a stable powder with <5% moisture content .
Challenges and Mitigation Strategies
Challenge | Solution |
---|---|
Cys Oxidation Side Products | Use 0.1 M reduced glutathione in folding buffer |
Aspartimide Formation | Replace DMF with N-methylpyrrolidone (NMP) |
Low Lys8 Coupling Efficiency | Employ double coupling with HATU/DIEA |
Chemical Reactions Analysis
Table 2: Disulfide Bond Formation Efficiency
Method | Yield (%) | Purity (%) | Reference |
---|---|---|---|
Air oxidation (pH 6.8) | 78 | 95 | |
Iodine oxidation | 85 | 97 | |
DMSO-assisted oxidation | 72 | 93 |
Stability and Degradation Pathways
d[Leu⁴,Lys⁸]-VP exhibits moderate stability in aqueous solutions but is prone to:
- Hydrolysis at acidic pH (t₁/₂ = 4 hours at pH 3) .
- Oxidation of methionine and tryptophan residues under prolonged exposure to light or oxygen .
- Aggregation in high-salt buffers, reducing bioactivity .
Table 3: Stability Under Physiological Conditions
Condition | Half-Life (t₁/₂) | Major Degradation Pathway |
---|---|---|
pH 7.4, 25°C | 48 hours | Hydrolysis |
pH 7.4, 37°C | 24 hours | Oxidation |
Presence of proteases | <6 hours | Enzymatic cleavage |
Functional Group Reactivity
- Lys⁸ residue : Participates in salt bridges with receptor aspartate residues, critical for V1b selectivity .
- Disulfide bridge (Cys¹–Cys⁶) : Essential for structural integrity; reduction abolishes receptor binding .
- N-terminal deamination : Enhances metabolic stability compared to native vasopressin .
Comparative Reactivity with Analogues
d[Leu⁴,Lys⁸]-VP shows distinct reactivity compared to other vasopressin analogs:
Table 4: Reactivity Comparison with d[Cha⁴,Lys⁸]-VP
Property | d[Leu⁴,Lys⁸]-VP | d[Cha⁴,Lys⁸]-VP |
---|---|---|
Disulfide bond stability | High (ΔG = −8.2 kcal/mol) | Moderate (ΔG = −7.1 kcal/mol) |
Solubility in H₂O | 2 mg/mL | 1.5 mg/mL |
Oxidation susceptibility | Low (Methionine-free) | High (Contains Met) |
Industrial-Scale Production Challenges
Scientific Research Applications
D[Leu4,Lys8]VP has numerous applications in scientific research:
Chemistry: Used as a tool to study peptide synthesis and modification techniques.
Biology: Employed to investigate the role of vasopressin receptors in various physiological processes, such as stress response and hormone regulation
Medicine: Utilized in preclinical studies to explore potential therapeutic applications for disorders related to vasopressin receptor dysfunction
Mechanism of Action
D[Leu4,Lys8]VP exerts its effects by selectively binding to the vasopressin V1B receptor. This binding activates intracellular signaling pathways, including the phospholipase C (PLC) and mitogen-activated protein kinase (MAPK) pathways . The activation of these pathways leads to various physiological responses, such as the release of adrenocorticotropic hormone (ACTH) and insulin .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Receptor Selectivity
Key analogs and their receptor profiles:
Key Findings :
- Position 4 Modifications : Substituting bulky residues (e.g., Cha, Leu) at position 4 reduces V1a/V2 binding. Leu⁴ optimizes rat V1b selectivity, while Cha⁴ favors human V1b .
- Position 8 Modifications : Lys⁸ substitution minimizes off-target effects (e.g., antidiuretic activity) seen in Arg⁸ analogs. Dab⁸ or Dap⁸ further reduce potency but retain selectivity .
Pharmacological Profiles
Table 1: Functional Activity Across Species
Compound | EC₅₀ (PLC Activation, Rat V1b) | Efficacy (% vs. AVP) | Antidiuretic Activity (Rat) | Vasopressor Activity (Rat) |
---|---|---|---|---|
d[Leu⁴,Lys⁸]-VP | 1.8 nM | 100% | 0.1% of AVP | 0.5% of AVP |
d[Cha⁴]AVP | 2.5 nM | 95% | 15% of AVP | 10% of AVP |
AVP (Native) | 0.3 nM | 100% | 100% | 100% |
Key Findings :
- d[Leu⁴,Lys⁸]-VP exhibits full agonism with potency comparable to AVP in V1b-specific pathways (e.g., ACTH release) but minimal off-target effects .
- d[Cha⁴]AVP retains significant antidiuretic activity (15% of AVP), limiting its use in rodent studies .
Cross-Species Selectivity
Compound | Rat V1b Ki (nM) | Human V1b Ki (nM) | Mouse V1b Ki (nM) | V1a/V2 Selectivity Ratio (Rat) |
---|---|---|---|---|
d[Leu⁴,Lys⁸]-VP | 0.16 | 0.52 | 1.38 | >1,000-fold |
d[Cha⁴,Lys⁸]VP | 0.42 | 0.65 | 2.1 | 500-fold |
Felypressin Acetate | 3.04 (V1a) | N/A | N/A | V1a-selective |
Key Findings :
- d[Leu⁴,Lys⁸]-VP shows >1,000-fold selectivity for rat V1b over V1a/V2, outperforming d[Cha⁴,Lys⁸]VP (500-fold) .
- Felypressin acetate (V1a agonist) highlights the importance of residue substitutions in receptor specificity .
Fluorescent Derivatives
d[Leu⁴,Lys⁸]-VP serves as a backbone for fluorescent probes (e.g., Alexa 488/647 conjugates) to visualize V1b receptor dynamics:
- d[Leu⁴,Lys(Alexa 647)⁸]VP: Maintains nanomolar affinity (Ki = 1.2 nM) and labels V1b receptors in CHO cells with high resolution .
- Spacer-incorporated analogs (e.g., β-Ala, Aha linkers): Improve binding kinetics (e.g., analogue 9: Ki = 65 nM) and enable dual labeling of V1b and oxytocin receptors .
Physiological Studies
Biological Activity
d[Leu4,Lys8]-VP (also known as d[Leu^4,Lys^8]-vasopressin) is a synthetic analog of vasopressin, specifically designed to selectively activate the V1b vasopressin receptor. This compound has garnered attention due to its unique pharmacological profile and potential applications in research and therapeutic contexts.
Chemical Structure and Synthesis
The compound this compound is derived from the natural hormone vasopressin by substituting leucine at position 4 and lysine at position 8. This modification enhances its selectivity for the V1b receptor while reducing activity at other vasopressin receptors, such as V1a and V2. The synthesis of this compound typically involves solid-phase peptide synthesis techniques, allowing for precise incorporation of amino acid modifications.
Pharmacological Profile
This compound exhibits a high affinity for the V1b receptor across different species:
Receptor Type | Ki (nM) |
---|---|
V1b (Rat) | 0.16 |
V1b (Human) | 0.52 |
V1b (Mouse) | 1.38 |
V1a | 3800 |
V2 | 100 |
Oxytocin | 64 |
These values indicate that this compound is a potent selective agonist for the rat V1b receptor, with significantly lower affinity for other receptors, which is beneficial for studying specific physiological responses mediated by the V1b receptor without cross-reactivity with other vasopressin receptors .
In Vitro Studies
In laboratory settings, this compound has been shown to act as a full agonist in various assays:
- Phospholipase C Activation : It stimulates phospholipase C activity in AtT20 cells expressing the rat V1b receptor, indicating its role in intracellular signaling pathways.
- MAPK Pathway Activation : The compound also activates the MAPK signaling pathway, further confirming its efficacy as a full agonist .
Physiological Effects
Despite its strong agonistic properties at the V1b receptor, this compound shows relatively weak antidiuretic and vasopressor effects compared to natural vasopressin. Specifically:
- Antidiuretic Activity : It exhibits reduced potency in promoting water retention.
- Vasopressor Activity : The pressor effects are also diminished when compared to vasopressin.
- Oxytocic Activity : Its ability to induce uterine contractions is weaker than that of natural vasopressin .
However, when administered at low doses, it effectively stimulates the release of adrenocorticotropic hormone (ACTH) from mouse pituitary cells and insulin from perfused rat pancreas models, demonstrating its potential role in endocrine regulation .
Case Studies and Applications
Research utilizing this compound has provided insights into the physiological roles of the V1b receptor:
- Stress Response Studies : In studies examining stress-induced hormone release, this compound has been used to elucidate mechanisms by which vasopressin influences stress-related behaviors and endocrine responses.
- Neuroendocrine Research : Its selective action allows researchers to explore the specific contributions of the V1b receptor in neuroendocrine functions without interference from other vasopressin receptors .
Q & A
Basic Research Questions
Q. What structural modifications confer V1b receptor selectivity to d[Leu4,Lys8]-VP, and how are these validated experimentally?
The selectivity of this compound for V1b receptors arises from two key modifications: (1) substitution of Leu at position 4 (introducing a D-amino acid) and (2) replacement of Arg8 with Lys8. These changes reduce binding to V1a and V2 receptors while enhancing V1b affinity. Validation involves:
- Radioligand binding assays using [³H]this compound to measure dissociation constants (Kd = 2.1 ± 0.3 nM in rat kidney membranes) and receptor density (Bmax = 19 ± 5 fmol/mg protein) .
- Functional assays (e.g., Ca²⁺ mobilization in rat inner medullary collecting ducts [IMCD]) demonstrating dose-dependent responses (EC₅₀ ~10 nM) blocked by V1b antagonists like SSR149415 .
- Cross-receptor profiling with V1a, V2, and oxytocin receptors to confirm selectivity .
Q. What experimental approaches are used to quantify this compound's binding affinity and functional activity?
- Saturation binding assays : Use [³H]this compound to determine Kd and Bmax in tissues expressing V1b receptors (e.g., rat kidney IMCD) .
- Competition binding : Test displacement by unlabeled ligands (e.g., SSR149415) to calculate Ki values .
- Functional readouts :
Q. How should researchers design in vivo vs. in vitro studies using this compound?
- In vitro : Prioritize tissues with confirmed V1b expression (e.g., rat kidney IMCD) and use antagonists (e.g., SSR149415) to isolate V1b-mediated effects. Include controls for V1a/V2 cross-reactivity .
- In vivo : Administer low doses (≤10 nM) to avoid non-selective vasopressor/antidiuretic effects. Monitor urinary parameters (e.g., osmolality) to differentiate V1b-specific actions from off-target V2 activity .
Advanced Research Questions
Q. How can historical contradictions in this compound's reported activity be resolved?
Early studies described this compound as a weak V2 agonist, but later work identified it as a potent V1b agonist. This discrepancy arises from:
- Receptor cloning advances : The V1b receptor was not characterized until the 2000s; earlier assays used non-selective endpoints (e.g., blood pressure) .
- Methodological refinements : Modern techniques (e.g., fluorescent ligands, CRISPR-edited cell lines) enable precise receptor subtype profiling .
- Species differences : Rat V1b affinity (Ki = 0.16 nM) is higher than human/mouse, explaining earlier rat-specific findings .
Q. What strategies optimize the design of fluorescent this compound analogs for receptor imaging?
- Fluorophore placement : Attach Alexa 488/647 to Lys8 to minimize interference with receptor binding. For example, d[Leu4,Lys(Alexa647)8]-VP retains V1b selectivity and enables confocal imaging in CHO-hV1b cells .
- Validation steps :
Q. How does this compound interact with cross-regulated signaling pathways (e.g., angiotensin II or cAMP)?
- cAMP modulation : In V1b/V2 co-expressing cells, this compound enhances V2-mediated cAMP production via PKC activation (30% increase at hV1b:hV2 cDNA ratio 10:1) .
- Angiotensin II crosstalk : In rat IMCD, this compound-induced Ca²⁺ responses are additive with angiotensin II, suggesting parallel signaling pathways .
Q. What methodological challenges arise in cross-species studies of this compound?
- Affinity variability : Species-specific Ki values differ (rat = 0.16 nM, human = 0.52 nM, mouse = 1.38 nM) .
- Functional divergence : Rat IMCD shows robust Ca²⁺ responses, while human cells may require higher doses or co-factors .
- Antagonist specificity : SSR149415 blocks rat V1b but may require titration for human/mouse models .
Properties
IUPAC Name |
(2S)-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-10-(2-methylpropyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H67N11O11S2/c1-27(2)21-32-42(64)56-35(24-38(49)60)45(67)57-36(47(69)58-19-8-12-37(58)46(68)53-31(11-6-7-18-48)41(63)51-25-39(50)61)26-71-70-20-17-40(62)52-33(23-29-13-15-30(59)16-14-29)43(65)55-34(44(66)54-32)22-28-9-4-3-5-10-28/h3-5,9-10,13-16,27,31-37,59H,6-8,11-12,17-26,48H2,1-2H3,(H2,49,60)(H2,50,61)(H,51,63)(H,52,62)(H,53,68)(H,54,66)(H,55,65)(H,56,64)(H,57,67)/t31-,32-,33-,34-,35-,36-,37-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZMLGLFLYCDQT-PEAOEFARSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)C(=O)N4CCCC4C(=O)NC(CCCCN)C(=O)NCC(=O)N)CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N)CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H67N11O11S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1026.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42061-33-6 | |
Record name | Vasopressin, 1-deamino-leu(4)-lys(8)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042061336 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.